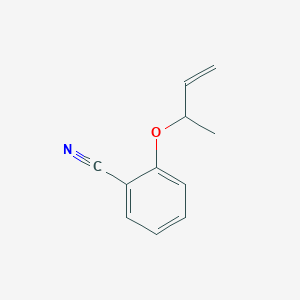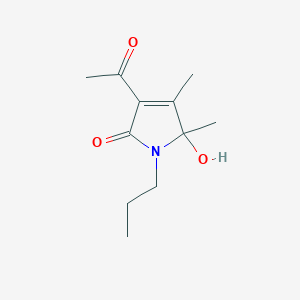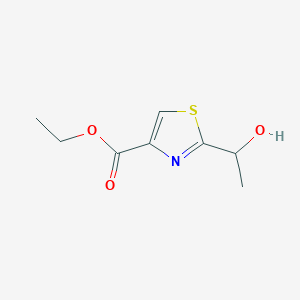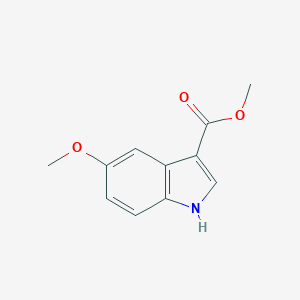
2-(3-Buten-2-yloxy)benzonitrile
Descripción general
Descripción
2-(3-Buten-2-yloxy)benzonitrile, also known as BYB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(3-Buten-2-yloxy)benzonitrile has been studied for its potential applications in various fields, including organic light-emitting diodes (OLEDs), organic solar cells, and as a fluorescent probe for biological imaging. In OLEDs and organic solar cells, 2-(3-Buten-2-yloxy)benzonitrile has been found to improve device performance due to its electron-donating and electron-transporting properties. As a fluorescent probe, 2-(3-Buten-2-yloxy)benzonitrile has been used to detect metal ions and monitor biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Buten-2-yloxy)benzonitrile is not fully understood, but it is thought to interact with the electron transport chain in cells. 2-(3-Buten-2-yloxy)benzonitrile has been found to inhibit the activity of complex I and II in the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.
Biochemical and physiological effects:
2-(3-Buten-2-yloxy)benzonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Buten-2-yloxy)benzonitrile has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, 2-(3-Buten-2-yloxy)benzonitrile is sensitive to air and light, which can affect its stability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for 2-(3-Buten-2-yloxy)benzonitrile research, including exploring its potential as a therapeutic agent for cancer and bacterial infections, optimizing its synthesis for commercial applications, and studying its interactions with other compounds in the electron transport chain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Propiedades
Número CAS |
177780-84-6 |
|---|---|
Nombre del producto |
2-(3-Buten-2-yloxy)benzonitrile |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-but-3-en-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3 |
Clave InChI |
XDDVLLFHAMKNCO-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
SMILES canónico |
CC(C=C)OC1=CC=CC=C1C#N |
Sinónimos |
Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)





![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)
